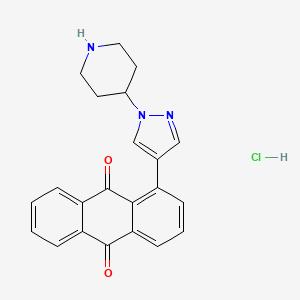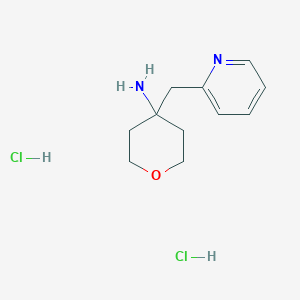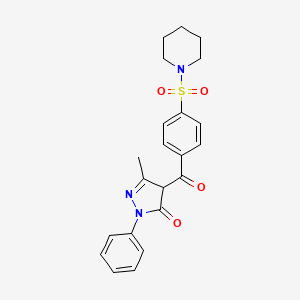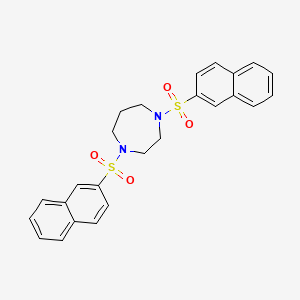
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDK4-IN-1 (chlorhydrate) est un dérivé de l'anthraquinone et un inhibiteur puissant et actif par voie orale de la pyruvate déshydrogénase kinase 4 (PDK4). Il a une valeur de CI50 de 84 nanomolaires. Ce composé réprime efficacement la transformation et la prolifération cellulaires et induit l'apoptose. PDK4-IN-1 (chlorhydrate) présente des activités antidiabétiques, anticancéreuses et anti-allergiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de PDK4-IN-1 (chlorhydrate) implique plusieurs étapes, en commençant par des dérivés de l'anthraquinone. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et les informations détaillées ne sont pas facilement disponibles dans la littérature publique. Les méthodes de synthèse générales pour les dérivés de l'anthraquinone impliquent généralement une acylation de Friedel-Crafts, une réduction et des modifications ultérieures de groupe fonctionnel.
Méthodes de production industrielle : La production industrielle de PDK4-IN-1 (chlorhydrate) impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des procédés discontinus et en flux continu. Le composé serait synthétisé dans des conditions contrôlées pour garantir une pureté et un rendement élevés, suivis d'étapes de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : PDK4-IN-1 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir la partie quinone en hydroquinone.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier le noyau de l'anthraquinone.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'anthraquinone substitués, des hydroquinones et d'autres composés fonctionnalisés.
Applications de la recherche scientifique
PDK4-IN-1 (chlorhydrate) a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la pyruvate déshydrogénase kinase 4 et ses effets sur les voies métaboliques.
Biologie : Investigated pour son rôle dans la transformation cellulaire, la prolifération et l'apoptose. Il est utilisé dans des études liées à la biologie du cancer et aux troubles métaboliques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du diabète, du cancer et des affections allergiques. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments.
Mécanisme d'action
PDK4-IN-1 (chlorhydrate) exerce ses effets en inhibant la pyruvate déshydrogénase kinase 4, qui est un régulateur clé du métabolisme mitochondrial. En inhibant cette kinase, le composé favorise l'activation du complexe de la pyruvate déshydrogénase, ce qui conduit à une conversion accrue du pyruvate en acétyl-CoA. Cela améliore le cycle de l'acide tricarboxylique et la phosphorylation oxydative, améliorant ainsi la production d'énergie cellulaire. L'inhibition de la PDK4 réduit également l'accumulation de lactate et améliore la fonction mitochondriale .
Applications De Recherche Scientifique
PDK4-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinase 4 and its effects on metabolic pathways.
Biology: Investigated for its role in cellular transformation, proliferation, and apoptosis. It is used in studies related to cancer biology and metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and allergic conditions. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development.
Mécanisme D'action
PDK4-IN-1 (hydrochloride) exerts its effects by inhibiting pyruvate dehydrogenase kinase 4, which is a key regulator of mitochondrial metabolism. By inhibiting this kinase, the compound promotes the activation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA. This enhances the tricarboxylic acid cycle and oxidative phosphorylation, thereby improving cellular energy production. The inhibition of PDK4 also reduces lactate accumulation and improves mitochondrial function .
Comparaison Avec Des Composés Similaires
PDK4-IN-1 (chlorhydrate) est unique en raison de sa forte puissance et de sa biodisponibilité orale. Des composés similaires comprennent :
Acide dichloroacétique : Un inhibiteur de la PDK4 moins puissant utilisé dans des études métaboliques.
PDK4-IN-2 : Un autre dérivé de l'anthraquinone présentant des propriétés inhibitrices similaires mais des profils pharmacocinétiques différents.
PDK4-IN-3 : Un composé structurellement lié avec des variations dans le noyau de l'anthraquinone, conduisant à des activités biologiques différentes.
PDK4-IN-1 (chlorhydrate) se distingue par sa grande spécificité pour la pyruvate déshydrogénase kinase 4 et sa capacité à induire l'apoptose et à inhiber efficacement la prolifération cellulaire .
Propriétés
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKZKPNALXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/new.no-structure.jpg)
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)
![(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2957010.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)
![(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE](/img/structure/B2957013.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine](/img/structure/B2957016.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)

